molecular formula C18H11ClN2O3 B3908165 (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile CAS No. 6041-05-0

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile

Cat. No.: B3908165
CAS No.: 6041-05-0
M. Wt: 338.7 g/mol
InChI Key: CFYFHYUIUOZIFU-ZSOIEALJSA-N
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Description

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with malononitrile and methyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The intricate structure of this compound suggests potential applications in the development of new therapeutic agents. Specifically, its ability to interact with various biological targets makes it a candidate for:

  • Anticancer Agents : Compounds with similar furan and pyridine structures have shown anticancer activity, indicating that this compound may also exhibit similar properties through mechanisms such as apoptosis induction or cell cycle arrest.
  • Antimicrobial Activity : The presence of the chlorophenyl group may enhance the compound's interaction with bacterial membranes, potentially leading to antimicrobial effects.

Drug Discovery

This compound is included in several screening libraries aimed at identifying new drug candidates:

  • Human Kinases Annotated Library : Targeting kinases involved in cancer signaling pathways.
  • Antiviral Libraries : Investigating its efficacy against viral infections.

Quantitative Structure-Activity Relationship (QSAR) Studies

Preliminary QSAR studies suggest that specific structural features of this compound contribute significantly to its biological activities. For instance, the presence of the furan ring and carbonitrile group may enhance its binding affinity to certain receptors or enzymes.

Case Study 1: Anticancer Activity

A study investigating compounds similar to (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile demonstrated that derivatives with furan moieties exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research has shown that compounds featuring chlorophenyl groups have demonstrated notable antimicrobial properties. In vitro tests indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is unique due to its combination of a furan ring, a chlorophenyl group, and a dihydropyridine core. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

The compound (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClN3O3C_{18}H_{14}ClN_{3}O_{3}, with a molecular weight of approximately 338.74 g/mol . Its structure includes multiple functional groups, such as furan and carbonitrile moieties, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H14ClN3O3
Molecular Weight338.74 g/mol
IUPAC NameThis compound
SMILESCOc(cccc1)c1-c1nn(C(/C(/S2)=C/c3ccc(-c4cccc(Cl)c4)o3)=O)c2n1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that it may act as a modulator of certain receptors or enzymes involved in critical biological pathways.

  • Receptor Interaction : The compound has shown potential as a positive allosteric modulator for AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .
  • Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit antioxidant properties, which could contribute to neuroprotective effects .

Biological Activity Overview

Research has identified several key areas where this compound exhibits notable biological activity:

  • Neuroprotective Effects : Due to its potential interaction with neurotransmitter receptors, this compound may help mitigate neurodegenerative conditions by enhancing synaptic function and protecting neuronal cells from oxidative stress.
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activities, suggesting that this compound may also possess such properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Neuropharmacological Evaluation : In vivo studies demonstrated that related compounds could enhance cognitive functions by modulating neurotransmitter levels in the hippocampus . This suggests that our compound could similarly influence cognitive processes.
  • Antimicrobial Testing : A study on structurally similar derivatives revealed significant antimicrobial activity against various bacterial strains, indicating a promising avenue for further exploration in drug development .

Properties

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3/c1-10-14(17(22)21-18(23)15(10)9-20)8-13-5-6-16(24-13)11-3-2-4-12(19)7-11/h2-8H,1H3,(H,21,22,23)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYFHYUIUOZIFU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415383
Record name STK019935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-05-0
Record name STK019935
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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